Z-Tyr-ala-OH Z-Tyr-ala-OH
Brand Name: Vulcanchem
CAS No.: 23018-09-9
VCID: VC8257496
InChI: InChI=1S/C20H22N2O6/c1-13(19(25)26)21-18(24)17(11-14-7-9-16(23)10-8-14)22-20(27)28-12-15-5-3-2-4-6-15/h2-10,13,17,23H,11-12H2,1H3,(H,21,24)(H,22,27)(H,25,26)
SMILES: CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C20H22N2O6
Molecular Weight: 386.4 g/mol

Z-Tyr-ala-OH

CAS No.: 23018-09-9

Cat. No.: VC8257496

Molecular Formula: C20H22N2O6

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Z-Tyr-ala-OH - 23018-09-9

Specification

CAS No. 23018-09-9
Molecular Formula C20H22N2O6
Molecular Weight 386.4 g/mol
IUPAC Name 2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Standard InChI InChI=1S/C20H22N2O6/c1-13(19(25)26)21-18(24)17(11-14-7-9-16(23)10-8-14)22-20(27)28-12-15-5-3-2-4-6-15/h2-10,13,17,23H,11-12H2,1H3,(H,21,24)(H,22,27)(H,25,26)
Standard InChI Key LKRYTYVDKGHSPS-UHFFFAOYSA-N
Isomeric SMILES C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
SMILES CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical and Physical Properties of Z-Tyr-Ala-OH

Z-Tyr-Ala-OH is a protected dipeptide featuring a carbobenzoxy (Cbz) group at the N-terminal tyrosine residue and an alanine moiety at the C-terminus. Its molecular weight is 386.41 g/mol, and the compound is sparingly soluble in aqueous solutions but readily dissolves in dimethyl sulfoxide (DMSO) . Storage recommendations specify maintaining the compound at -20°C to prevent degradation, with stock solutions stable for up to one month under these conditions .

Table 1: Key Chemical Properties of Z-Tyr-Ala-OH

PropertyValue
CAS Number23018-09-9
Molecular FormulaC20H22N2O6\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{6}
Molecular Weight386.41 g/mol
SolubilitySoluble in DMSO
Storage Temperature-20°C

The stereospecificity of Z-Tyr-Ala-OH is critical for its biological activity, with the L-configuration of both tyrosine and alanine residues essential for interactions with enzymatic targets .

Synthesis of Z-Tyr-Ala-OH

Enzymatic Synthesis via Thermolysin Catalysis

Thermolysin, a metalloprotease from Bacillus thermoproteolyticus, has been widely employed for peptide bond formation. In the synthesis of Z-Tyr-Ala-OH, thermolysin catalyzes the condensation of Z-protected tyrosine (Z-Tyr-OH) with alanine anilide (H-Ala-NHPh) in biphasic organic-aqueous systems. This method achieved a kcat/Kmk_{\text{cat}}/K_m value of approximately 170 mM1^{-1}min1^{-1}, with hydrophobic interactions at the enzyme's P2 subsite enhancing reaction efficiency .

Protease-Mediated Synthesis in Organic Solvents

Alternative approaches using proteases such as antiacanthain and granulosain in ethyl acetate-Tris buffer biphasic systems yielded Z-Tyr-Ala-OH with 72% and 60% efficiency, respectively . The reaction kinetics under thermodynamic control favored peptide bond formation at substrate concentrations up to 75.5 mM, though hydrolysis of the acyl donor (Z-Tyr-pNO) limited maximal yields .

Table 2: Comparative Synthesis Yields of Z-Tyr-Ala-OH

EnzymeReaction MediumYield (%)
Thermolysin50% Ethyl acetate/Tris buffer95
Antiacanthain50% Ethyl acetate/Tris buffer72
Granulosain50% Ethyl acetate/Tris buffer60

Biological Activities and Mechanistic Insights

Antiviral Activity Against Coronaviruses

Z-Tyr-Ala-CHN2_2, a derivative of Z-Tyr-Ala-OH, demonstrated sub-micromolar efficacy (EC50=0.130.23μM\text{EC}_{50} = 0.13 - 0.23 \mu\text{M}) against SARS-CoV-2 in VeroE6 and A549-hACE2 cell lines . The compound inhibits cathepsin L, a host protease required for viral spike protein processing, thereby blocking endosomal entry of coronaviruses. Notably, its activity is cell-type-dependent: ineffective in TMPRSS2-expressing cells (e.g., Caco-2), where viral entry occurs via the cell surface pathway .

Enzymatic Inhibition Profiling

Applications and Future Directions

Z-Tyr-Ala-OH serves dual roles:

  • Peptide Synthesis Building Block: Its Cbz protection enables sequential elongation in solid-phase peptide synthesis.

  • Antiviral Drug Development: Derivatives like Z-Tyr-Ala-CHN2_2 are being evaluated for broad-spectrum coronavirus therapies, particularly against variants resistant to current protease inhibitors .

Future research should address the compound’s pharmacokinetic limitations, including poor oral bioavailability, through prodrug strategies or nanoparticle-based delivery systems.

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